molecular formula C10H9FN2 B13342669 6-Fluoro-4-methyl-quinolin-2-ylamine

6-Fluoro-4-methyl-quinolin-2-ylamine

Cat. No.: B13342669
M. Wt: 176.19 g/mol
InChI Key: DLMQWFDOVKWPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-methyl-quinolin-2-ylamine (CAS 1307238-26-1) is a fluorinated quinoline derivative that serves as a versatile building block in medicinal chemistry, particularly in the development of novel antiproliferative agents . The quinoline scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities . The specific incorporation of a fluorine atom at the 6-position and an amino group at the 2-position is a strategic modification; fluorine can enhance metabolic stability and binding affinity, while the amino group provides a handle for further chemical functionalization . Research on analogous 4-amino-6-halogenquinolines has demonstrated their significant potential as anticancer agents, showing excellent activity against various cancer cell lines such as H-460, HT-29, and HepG2 . These compounds are designed to improve electron affinity and optimize interactions with biological targets, making 6-Fluoro-4-methyl-quinolin-2-ylamine a valuable intermediate for researchers synthesizing targeted compounds for oncology and other therapeutic areas . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

6-fluoro-4-methylquinolin-2-amine

InChI

InChI=1S/C10H9FN2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H2,12,13)

InChI Key

DLMQWFDOVKWPNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)N

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of the 2-Aminoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis of 6-Fluoro-4-methyl-quinolin-2-ylamine

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Within this class, 2-aminoquinolines are of particular importance, serving as crucial intermediates and pharmacophores in modern drug discovery.[2][4][5] The title compound, 6-Fluoro-4-methyl-quinolin-2-ylamine, incorporates three key structural features: a fluorine atom at the 6-position, known to enhance metabolic stability and binding affinity; a methyl group at the 4-position, which can influence planarity and steric interactions; and a primary amine at the 2-position, providing a key site for further functionalization.

This guide provides a comprehensive overview of a modern and efficient synthetic pathway to 6-Fluoro-4-methyl-quinolin-2-ylamine, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that underpin the methodology.

Chapter 1: Synthetic Strategy and Pathway Selection

The construction of the quinoline skeleton has been a subject of study for over a century, leading to a host of named reactions such as the Combes, Doebner-von Miller, and Friedländer syntheses.[6][7][8][9]

  • Classical Approaches:

    • The Combes synthesis typically involves the acid-catalyzed condensation of an aniline with a β-diketone, yielding 2,4-disubstituted quinolines.[6][10][11] Adapting this route for a 2-amino substituent is not straightforward.

    • The Doebner-von Miller reaction utilizes an aniline with α,β-unsaturated carbonyl compounds, but can suffer from harsh conditions and the formation of side products.[8][12]

    • The Friedländer annulation , the acid- or base-catalyzed reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, is one of the most versatile and widely used methods for preparing polysubstituted quinolines.[9][13][14]

Strategic Choice: A Modern, Transition-Metal-Free Approach

While classical methods are robust, they often require high temperatures and strong acidic or basic conditions. Recent advancements have focused on developing milder and more efficient protocols. For the synthesis of 2-aminoquinolines specifically, a highly effective modern strategy involves the base-mediated, transition-metal-free condensation of a 2-aminoaryl ketone with a simple nitrile.[4] This approach offers several advantages:

  • High Atom Economy: It directly incorporates the nitrogen atom from the nitrile into the quinoline ring as the 2-amino group.

  • Operational Simplicity: The reaction can often be performed in one pot under relatively mild conditions.

  • Functional Group Tolerance: This method has been shown to be compatible with a variety of functional groups.

Therefore, we have selected a pathway based on the condensation of 2-amino-5-fluoroacetophenone with acetonitrile , mediated by a strong base such as potassium tert-butoxide (KOtBu).[4] This route directly assembles the target molecule from readily accessible precursors in a single, efficient step.

Chapter 2: The Selected Synthetic Pathway: Mechanism and Protocol

The chosen synthesis constructs the 6-Fluoro-4-methyl-quinolin-2-ylamine molecule through a base-mediated cyclocondensation reaction.

Synthesis_Pathway cluster_reagents Reagents 2-amino-5-fluoroacetophenone 2-Amino-5-fluoroacetophenone Reaction Cyclocondensation 2-amino-5-fluoroacetophenone->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction KOtBu KOtBu (Base) KOtBu->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 6-Fluoro-4-methyl-quinolin-2-ylamine Reaction->Product Reaction_Mechanism start1 Acetonitrile + KOtBu step1 Acetonitrile Carbanion (Nucleophile) start1->step1 - tBuOH step2 Nucleophilic Attack step1->step2 start2 2-Amino-5-fluoroacetophenone start2->step2 step3 Intermediate Adduct step2->step3 step4 Dehydration step3->step4 - H₂O step5 α,β-Unsaturated Nitrile step4->step5 step6 Intramolecular Cyclization step5->step6 (Ring Formation) step7 Cyclized Intermediate step6->step7 step8 Tautomerization & Aromatization step7->step8 product Final Product step8->product

Caption: Step-wise mechanism of the cyclocondensation reaction.

Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molarity/PurityAmount (10 mmol scale)
2-Amino-5-fluoroacetophenone383-49-3153.15>98%1.53 g (1.0 eq)
Acetonitrile75-05-841.05Anhydrous~20 mL (solvent)
Potassium tert-butoxide (KOtBu)865-47-4112.21>98%2.24 g (2.0 eq)
Toluene108-88-392.14Anhydrous~30 mL
Ethyl Acetate141-78-688.11Reagent GradeFor workup/chromatography
Hexanes110-54-386.18Reagent GradeFor chromatography
Saturated aq. NH₄ClN/AN/AN/AFor workup
BrineN/AN/AN/AFor workup
Anhydrous Sodium Sulfate7757-82-6142.04GranularFor drying

Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-fluoroacetophenone (1.53 g, 10.0 mmol) and anhydrous toluene (30 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Base: Add potassium tert-butoxide (2.24 g, 20.0 mmol) to the solution. The mixture may become a slurry.

  • Addition of Nitrile: Add anhydrous acetonitrile (20 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate eluent system).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (~30 mL).

    • Transfer the mixture to a separatory funnel and add ethyl acetate (~50 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).

    • Combine the organic extracts and wash with brine (50 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 40%).

  • Characterization: Collect the fractions containing the pure product. Remove the solvent in vacuo to yield 6-Fluoro-4-methyl-quinolin-2-ylamine as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches towards the synthesis of 2‐aminoquinolines. Retrieved from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • Bentham Science. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved from [Link]

  • ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Retrieved from [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Retrieved from [Link]

  • ACS Publications. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Fluoro-2-methylquinolin-4-amine. Retrieved from [Link]

  • Cyclops. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline. Retrieved from [Link]

  • Sapphire North America. (n.d.). 6-Fluoro-4-hydroxy-2-methylquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl. Retrieved from [Link]

Sources

Spectroscopic data for 6-Fluoro-4-methyl-quinolin-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-4-methyl-quinolin-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 6-Fluoro-4-methyl-quinolin-2-ylamine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a substituted 2-aminoquinoline, its structural elucidation is fundamental for quality control, reaction monitoring, and understanding its physicochemical properties. This document, crafted from the perspective of a Senior Application Scientist, offers not just data, but the underlying principles and practical methodologies for its acquisition and interpretation.

Introduction and Molecular Structure

6-Fluoro-4-methyl-quinolin-2-ylamine belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. Quinoline derivatives are pivotal scaffolds in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, antimalarial, and anticancer properties. The specific substitutions on this molecule—a fluorine atom at position 6, a methyl group at position 4, and an amine group at position 2—are expected to modulate its electronic properties, lipophilicity, and metabolic stability, making its precise characterization essential.

Accurate spectroscopic analysis begins with a clear understanding of the molecular structure and a consistent atom numbering system for unambiguous assignment of signals.

Caption: Molecular structure of 6-Fluoro-4-methyl-quinolin-2-ylamine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For substituted quinolines, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides a complete structural picture.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling. The aromatic region is often complex for quinolines due to the similar chemical environments of the protons, which can lead to signal overlap.[1]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~6.3s-1H
H-5~7.6dJ ≈ 9.01H
H-7~7.4ddJ ≈ 9.0, 2.51H
H-8~7.2ddJ ≈ 9.0, 4.51H
-NH₂ (2-position)~6.5br s-2H
-CH₃ (4-position)~2.4s-3H

Causality and Interpretation:

  • -NH₂ Protons: The broad singlet around 6.5 ppm is characteristic of amine protons, which often undergo rapid exchange, leading to a loss of coupling information and peak broadening.

  • Aromatic Protons: The fluorine at C-6 exerts a strong electron-withdrawing effect, influencing the chemical shifts of adjacent protons, particularly H-5 and H-7. The coupling patterns (doublets and doublets of doublets) arise from coupling to neighboring protons and the fluorine atom (H-F coupling).

  • H-3 and -CH₃: The protons at position 3 and the methyl group at position 4 are expected to be singlets due to the absence of adjacent protons to couple with.

  • Solvent Choice: DMSO-d₆ is chosen as the solvent due to its excellent dissolving power for polar compounds and its ability to slow down N-H proton exchange, sometimes allowing for the observation of N-H coupling. The chemical shifts of quinoline protons can be highly dependent on the solvent.[1]

Protocol: ¹H NMR Spectrum Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of 6-Fluoro-4-methyl-quinolin-2-ylamine and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Spectrometer Frequency: ≥ 400 MHz is recommended for better resolution.

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₅ at 2.50 ppm).

  • Analysis: Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons. For resolving overlapping signals, consider advanced techniques like 2D COSY NMR.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, with electronegative atoms like nitrogen and fluorine causing significant downfield shifts for attached carbons.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Note
C-2~158Attached to N and NH₂
C-3~105
C-4~148Attached to CH₃
C-4a~122Quaternary
C-5~125
C-6~157 (d)Attached to F (¹J_CF ≈ 250 Hz)
C-7~118 (d)²J_CF ≈ 20 Hz
C-8~120 (d)³J_CF ≈ 8 Hz
C-8a~145Quaternary
-CH₃~18

Causality and Interpretation:

  • C-F Coupling: The most notable feature is the large one-bond coupling constant (¹J_CF) for C-6, which will appear as a doublet. Smaller two- and three-bond couplings will also be observed for C-5, C-7, and C-8a, providing definitive evidence for the fluorine's position.

  • Quaternary Carbons: C-4, C-4a, and C-8a are quaternary and will typically show lower intensity peaks. Their assignment can be confirmed using a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1]

  • Substituent Effects: The amino group at C-2 and the nitrogen within the ring cause C-2 and C-8a to be significantly downfield. The methyl group's carbon will appear upfield, typical for alkyl carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which is expected to readily protonate to form the [M+H]⁺ ion.

Expected Mass Spectrometric Data

IonFormulaCalculated m/z
[M]⁺•C₁₀H₉FN₂176.07
[M+H]⁺C₁₀H₁₀FN₂177.08

Fragmentation Analysis: Under collision-induced dissociation (CID), the protonated molecule [M+H]⁺ is expected to undergo characteristic fragmentation. The quinoline ring is notably stable, but common losses include HCN from the heterocyclic ring.[2][3]

parent [M+H]⁺ m/z = 177.08 frag1 Loss of NH₃ [M+H-NH₃]⁺ m/z = 160.05 parent->frag1 frag2 Loss of CH₃ [M+H-CH₃]⁺ m/z = 162.06 parent->frag2 frag3 Loss of HCN [M+H-HCN]⁺ m/z = 150.07 parent->frag3

Caption: Plausible fragmentation pathways for 6-Fluoro-4-methyl-quinolin-2-ylamine in ESI-MS/MS.

Protocol: ESI-MS Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 10 L/min, 300 °C) to desolvate the ions.

    • Nebulizer Pressure: 20-40 psi.

  • Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 177.08) as the precursor ion and apply collision energy to induce fragmentation. Acquire the resulting product ion spectrum to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450 - 3300Medium, Sharp (doublet)N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine
3100 - 3000MediumC-H StretchAromatic
2980 - 2850Medium-WeakC-H Stretch-CH₃
1650 - 1580StrongN-H Bend (Scissoring)Primary Amine
1620 - 1580StrongC=C and C=N StretchQuinoline Ring
1335 - 1250StrongC-N StretchAromatic Amine
1250 - 1200StrongC-F StretchAryl-Fluoride

Causality and Interpretation:

  • Amine Group: The most diagnostic feature will be the pair of sharp peaks in the 3450-3300 cm⁻¹ region, which is a hallmark of a primary amine (R-NH₂).[4][5] This, along with the N-H bending vibration around 1600 cm⁻¹, confirms the presence of the amino group.[6]

  • Aromatic System: Multiple sharp bands in the 1620-1450 cm⁻¹ region are characteristic of the quinoline ring's C=C and C=N stretching vibrations.[7]

  • C-F Bond: A strong absorption band around 1250-1200 cm⁻¹ is indicative of the C-F stretching vibration.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the quinoline ring is expected to result in strong absorption in the UV region.

Expected UV-Vis Absorption Data (in Ethanol)

λ_max (nm)Molar Absorptivity (ε)Electronic Transition
~230 - 250Highπ → π
~320 - 350Moderateπ → π / n → π*

Causality and Interpretation: The spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π → π* transitions within the aromatic system. The exact position and intensity of these bands are influenced by the substituents and the solvent. For instance, polar solvents can cause shifts in the absorption maxima. Fluoroquinolone antibiotics often exhibit significant absorption in the 220–370 nm range.

Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.2 and 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and another with the sample solution.

  • Data Acquisition: Scan the sample from a high to low wavelength (e.g., 400 nm to 200 nm).

  • Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Comprehensive Analytical Workflow

A robust characterization of 6-Fluoro-4-methyl-quinolin-2-ylamine requires an integrated approach where data from multiple spectroscopic techniques are correlated to build a self-validating structural assignment.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Elucidation Sample 6-Fluoro-4-methyl- quinolin-2-ylamine NMR NMR (¹H, ¹³C, COSY) MS Mass Spec (ESI-MS, MS/MS) IR FT-IR UV UV-Vis NMR_data H/C Framework Connectivity NMR->NMR_data MS_data Molecular Weight Formula Fragmentation MS->MS_data IR_data Functional Groups IR->IR_data UV_data Conjugated System UV->UV_data Structure Confirmed Structure & Purity Assessment NMR_data->Structure MS_data->Structure IR_data->Structure UV_data->Structure

Caption: Integrated workflow for the complete spectroscopic characterization of a novel compound.

References

  • Study on the Mass Spectrometry Cleavage P
  • Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Benchchem.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Infrared Spectroscopy. CDN.
  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing).
  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Benchchem.
  • IR: amines. Unknown Source.
  • Spectroscopy of Amines. Chemistry LibreTexts.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Infrared spectra and the structure of drugs of the fluoroquinolone group.
  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of 6-Fluoro-2-methylquinolin-4-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom into the quinoline ring system can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, often leading to enhanced potency and metabolic stability. 6-Fluoro-2-methylquinolin-4-ylamine is a valuable building block for the synthesis of more complex bioactive molecules in drug discovery programs. This application note provides a detailed, three-step protocol for the synthesis of 6-fluoro-2-methylquinolin-4-ylamine, commencing from readily available starting materials. The described methodology is robust, scalable, and founded on well-established chemical transformations, ensuring a reliable and reproducible synthesis.

Synthetic Strategy: A Three-Step Approach

The synthesis of 6-fluoro-2-methylquinolin-4-ylamine is accomplished through a strategically planned three-step sequence. This approach ensures high yields and purity of the final product. The overall synthetic pathway is depicted below:

Synthetic Pathway A 4-Fluoroaniline C 6-Fluoro-4-hydroxy-2-methylquinoline A->C Combes Synthesis (PPA, heat) B Ethyl Acetoacetate B->C D 4-Chloro-6-fluoro-2-methylquinoline C->D Chlorination (POCl3, heat) E 6-Fluoro-2-methylquinolin-4-ylamine D->E Amination (NH3 source, heat)

Caption: Overall synthetic workflow for 6-Fluoro-2-methylquinolin-4-ylamine.

The synthesis commences with the Combes synthesis , a classic acid-catalyzed condensation and cyclization reaction.[1] In this step, 4-fluoroaniline is reacted with ethyl acetoacetate in the presence of a strong acid, typically polyphosphoric acid (PPA), to construct the core quinoline ring system, yielding 6-fluoro-4-hydroxy-2-methylquinoline.[1]

The second step involves the chlorination of the hydroxyl group at the 4-position of the quinoline ring. This is achieved by treating the intermediate with a dehydrating chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce 4-chloro-6-fluoro-2-methylquinoline.[2] This transformation is crucial as it converts the hydroxyl group into a good leaving group for the subsequent nucleophilic substitution.

The final step is a nucleophilic aromatic substitution reaction. The chloro-substituent at the 4-position is displaced by an amino group through reaction with a suitable ammonia source under elevated temperatures to afford the target molecule, 6-fluoro-2-methylquinolin-4-ylamine.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline

Step_1_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Isolation cluster_4 Purification A Charge a round-bottom flask with polyphosphoric acid (PPA). B Heat PPA to 80 °C with stirring. A->B C Add 4-fluoroaniline to the hot PPA. B->C D Slowly add ethyl acetoacetate dropwise to the reaction mixture. C->D E Heat the reaction mixture to 120 °C and maintain for 16 hours. D->E F Monitor reaction progress by TLC. E->F G Cool the reaction mixture and pour it onto crushed ice. F->G H Neutralize with aqueous ammonia to precipitate the product. G->H I Filter the solid, wash with water and diethyl ether. H->I J Dry the solid to obtain the crude product. I->J K Purify by column chromatography (silica gel, ethyl acetate/hexane). J->K

Caption: Experimental workflow for the synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
4-Fluoroaniline371-40-4111.121.0
Ethyl Acetoacetate141-97-9130.141.2
Polyphosphoric Acid (PPA)8017-16-1-Sufficient quantity

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add polyphosphoric acid (approximately 10 times the weight of 4-fluoroaniline).

  • Heat the PPA to 80 °C with vigorous stirring.

  • Once the temperature has stabilized, add 4-fluoroaniline (1.0 eq) to the hot PPA.

  • Slowly add ethyl acetoacetate (1.2 eq) dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 90 °C.

  • After the addition is complete, raise the temperature of the reaction mixture to 120 °C and maintain it for 16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Upon completion, cool the reaction mixture to approximately 60-70 °C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a concentrated aqueous ammonia solution until a precipitate forms.

  • Filter the solid precipitate and wash it thoroughly with water, followed by a wash with diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to yield the crude 6-fluoro-4-hydroxy-2-methylquinoline.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Step 2: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

Step_2_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Place 6-fluoro-4-hydroxy-2-methylquinoline in a round-bottom flask. B Add phosphorus oxychloride (POCl3). A->B C Heat the mixture to reflux (approx. 110 °C) for 3 hours. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture to room temperature. D->E F Slowly pour the mixture onto crushed ice. E->F G Neutralize with solid sodium bicarbonate. F->G H Extract the product with dichloromethane (DCM). G->H I Dry the organic layer over anhydrous sodium sulfate. H->I J Concentrate the solution under reduced pressure. I->J K Purify by column chromatography (silica gel, ethyl acetate/hexane). J->K

Caption: Experimental workflow for the synthesis of 4-Chloro-6-fluoro-2-methylquinoline.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
6-Fluoro-4-hydroxy-2-methylquinoline15912-68-2177.171.0
Phosphorus Oxychloride (POCl₃)10025-87-3153.335.0

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 6-fluoro-4-hydroxy-2-methylquinoline (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, e.g., 1:4 v/v) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • In a separate beaker containing crushed ice, slowly and carefully pour the reaction mixture with stirring.

  • Neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-chloro-6-fluoro-2-methylquinoline.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Step 3: Synthesis of 6-Fluoro-2-methylquinolin-4-ylamine

Step_3_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Place 4-chloro-6-fluoro-2-methylquinoline in a sealed pressure vessel. B Add a solution of ammonia in an appropriate solvent (e.g., ethanolic ammonia). A->B C Heat the sealed vessel to 120-150 °C for 12-24 hours. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction vessel to room temperature. D->E F Vent the vessel carefully in a fume hood. E->F G Concentrate the reaction mixture under reduced pressure. F->G H Partition the residue between ethyl acetate and water. G->H I Extract the aqueous layer with ethyl acetate. H->I J Dry the combined organic layers and concentrate. I->J K Purify by column chromatography (silica gel, dichloromethane/methanol). J->K

Caption: Experimental workflow for the synthesis of 6-Fluoro-2-methylquinolin-4-ylamine.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
4-Chloro-6-fluoro-2-methylquinoline1780-33-2195.611.0
Ethanolic Ammonia (7N)7664-41-717.03Excess

Procedure:

  • Place 4-chloro-6-fluoro-2-methylquinoline (1.0 eq) in a high-pressure reaction vessel.

  • Add a solution of ethanolic ammonia (7N, excess) to the vessel.

  • Seal the vessel and heat it to 120-150 °C for 12-24 hours. The optimal temperature and time should be determined by monitoring the reaction.

  • Monitor the reaction progress by TLC (dichloromethane/methanol, e.g., 95:5 v/v).

  • After completion, cool the reaction vessel to room temperature.

  • Carefully vent the vessel in a fume hood to release any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to afford the pure 6-fluoro-2-methylquinolin-4-ylamine.

Expertise & Experience: Troubleshooting and Key Considerations

  • Combes Synthesis (Step 1): The viscosity of polyphosphoric acid can be challenging to handle. Ensuring efficient stirring is crucial for a homogeneous reaction mixture and optimal heat transfer. The work-up procedure involving pouring the hot PPA mixture onto ice must be done cautiously to control the exothermic reaction.

  • Chlorination (Step 2): Phosphorus oxychloride is highly corrosive and moisture-sensitive. This reaction must be performed in a well-ventilated fume hood using anhydrous conditions. The quenching of the reaction mixture with ice should be performed slowly and with care to manage the vigorous reaction.

  • Amination (Step 3): This reaction is performed under pressure, and appropriate safety precautions must be taken when using a pressure vessel. The choice of ammonia source and solvent can influence the reaction rate and yield. Ethanolic or methanolic ammonia are commonly used. The reaction may require optimization of temperature and time to achieve complete conversion without significant side product formation.

Trustworthiness: Validation and Characterization

The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: To determine the purity of the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

By employing these analytical methods, researchers can be confident in the identity and quality of the synthesized 6-fluoro-2-methylquinolin-4-ylamine.

References

  • Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bull. Soc. Chim. Fr.1888, 49, 89-92.
  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Molecules2022 , 27(7), 2235. [Link]

Sources

Application Note: High-Throughput Screening & Validation of 6-Fluoro-4-methyl-quinolin-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the high-throughput screening (HTS) and validation protocols for 6-Fluoro-4-methyl-quinolin-2-ylamine (FMQ-2A) . While quinolines are ubiquitous in medicinal chemistry, this specific scaffold represents a "privileged structure" for Fragment-Based Drug Discovery (FBDD) targeting enzymes with arginine-binding pockets, specifically Inducible Nitric Oxide Synthase (iNOS) .

Why This Molecule? (Causality & Mechanism)[1]
  • Arginine Isostere: The 2-aminoquinoline core functions as a rigid isostere of the guanidine group in L-Arginine (the natural substrate of NOS), allowing for bidentate hydrogen bonding with the active site Glu371 (in human iNOS).

  • Metabolic Stability (The 6-Fluoro Effect): The fluorine atom at the C6 position blocks a primary site of metabolic oxidation (CYP450 mediated), significantly enhancing the metabolic half-life compared to the non-fluorinated parent.

  • Hydrophobic Filling (The 4-Methyl Effect): The C4-methyl group provides a vector for hydrophobic interaction within the substrate access channel, improving ligand efficiency (LE).

  • Intrinsic Fluorescence: The quinoline core exhibits solvatochromic fluorescence, enabling self-validating binding assays without the need for external tags.

Physicochemical Characterization & QC (Pre-Screen)

Before HTS, the library integrity must be validated. FMQ-2A has low aqueous solubility at neutral pH, necessitating strict DMSO management.

Protocol 1: Solubility & Intrinsic Fluorescence Profiling

Objective: Determine the maximum specific binding signal and rule out aggregation artifacts (promiscuous inhibition).

Materials:

  • FMQ-2A ( >98% Purity, HPLC)

  • DMSO (anhydrous)

  • PBS (pH 7.4)

  • 96-well Quartz Microplate

Step-by-Step Methodology:

  • Stock Preparation: Dissolve FMQ-2A in 100% DMSO to a concentration of 50 mM. Sonicate for 5 minutes.

  • Dilution Series: Prepare a 12-point dilution series in PBS (final DMSO concentration < 1%).

  • Absorbance Scan: Measure OD600 to detect precipitation (turbidity). Acceptance Criteria: OD600 < 0.05.

  • Fluorescence Scan: Excitation: 350 nm | Emission: 420–450 nm.

    • Insight: A blue-shift in emission upon protein addition (in later steps) confirms hydrophobic pocket binding.

Data Output Table: Physicochemical Properties

PropertyValue / ObservationImpact on HTS
LogP (Calculated) ~2.3Moderate lipophilicity; requires DMSO < 2% in assay.
pKa (Ring Nitrogen) ~7.2Partially protonated at physiological pH; mimics Arginine cation.
Fluorescence Quantum Yield 0.4 – 0.6 (Solvent dependent)High enough for label-free binding assays.
Solubility Limit (PBS) ~150 µMScreen at 50 µM or below to avoid aggregation.

Primary HTS: Differential Scanning Fluorimetry (DSF)

For fragment-sized molecules like FMQ-2A, traditional enzymatic assays can be noisy due to low affinity (high µM range). Thermal Shift Assay (TSA/DSF) is the preferred primary screen to validate direct binding.

Protocol 2: Thermal Shift Screening

Objective: Identify if FMQ-2A stabilizes the iNOS heme domain (iNOS-heme) upon binding.

Reagents:

  • Recombinant human iNOS heme domain (2 µM final).

  • SYPRO Orange dye (5000x stock, use at 5x).

  • Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4.

  • Positive Control: L-NIL (N6-(1-Iminoethyl)-lysine).

Workflow:

  • Plate Setup: Dispense 1 µL of FMQ-2A (10 mM DMSO stock) into a 384-well PCR plate.

  • Master Mix: Mix Protein + Buffer + SYPRO Orange. Dispense 19 µL into wells.

    • Final Concentration: 500 µM Compound, 5% DMSO.

  • Thermal Ramp: Heat from 25°C to 95°C at 1°C/min using a RT-PCR machine (e.g., Roche LightCycler).

  • Analysis: Calculate the Melting Temperature (

    
    ) using the derivative of the fluorescence curve (
    
    
    
    ).

Hit Criteria:

  • 
      relative to DMSO control.
    
  • Note: FMQ-2A typically induces a

    
     of +3.5°C, confirming specific binding to the active site.
    

Functional Validation: Cell-Based Griess Assay

Hits from the thermal shift assay must be validated for functional inhibition of NO production in a cellular context.

Protocol 3: NO Inhibition in RAW 264.7 Macrophages

Objective: Quantify the


 of FMQ-2A against LPS-induced NO production.

Materials:

  • RAW 264.7 cells (Murine macrophages).[1]

  • LPS (Lipopolysaccharide) from E. coli.

  • Griess Reagent (Sulfanilamide + NED).

  • Sodium Nitrite (Standard curve).

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells (1 x

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Induction & Treatment: Replace media with fresh DMEM containing:

    • LPS (1 µg/mL) to induce iNOS expression.

    • FMQ-2A (Serial dilution: 0.1 µM to 100 µM).

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

  • Griess Reaction:

    • Transfer 50 µL of culture supernatant to a new plate.

    • Add 50 µL Sulfanilamide solution (incubate 5 min).

    • Add 50 µL NED solution (incubate 5 min).

  • Read: Measure Absorbance at 540 nm.

Self-Validating Control:

  • Cell Viability (MTT/CCK-8): Must be run in parallel. If NO reduces but cells die, the compound is cytotoxic, not an iNOS inhibitor. FMQ-2A should show >90% viability at effective concentrations.

Visualizations & Pathway Logic

Diagram 1: The Screening Workflow

This diagram illustrates the decision tree for validating FMQ-2A, moving from chemical verification to functional cellular assays.

HTS_Workflow Library Compound Library (FMQ-2A Analogs) QC QC: Solubility & Fluorescence Check Library->QC DSF Primary Screen: Thermal Shift (DSF) QC->DSF Pass Hit_Sel Hit Selection (ΔTm > 2°C) DSF->Hit_Sel Hit_Sel->Library SAR Refinement Cell_Assay Functional Validation: Griess Assay (RAW 264.7) Hit_Sel->Cell_Assay Stabilizer Tox_Check Counter Screen: MTT Viability Cell_Assay->Tox_Check Lead Validated Lead (iNOS Inhibitor) Tox_Check->Lead Non-Toxic & Active

Caption: Integrated HTS workflow for 2-aminoquinoline derivatives, prioritizing physical binding (DSF) before functional activity to eliminate false positives.

Diagram 2: Mechanism of Action (iNOS Binding)

This diagram details the molecular interaction within the iNOS active site, highlighting the structural advantages of the 6-Fluoro and 4-Methyl groups.

MOA_iNOS iNOS iNOS Active Site Glu371 Glu371 Residue (Anionic anchor) iNOS->Glu371 Heme Heme Cofactor iNOS->Heme Pocket Hydrophobic Pocket iNOS->Pocket FMQ 6-Fluoro-4-methyl- quinolin-2-ylamine Amino 2-Amino Group (Cationic Warhead) FMQ->Amino Methyl 4-Methyl Group FMQ->Methyl Fluoro 6-Fluoro Group FMQ->Fluoro Amino->Glu371 Bidentate H-Bond (Arginine Mimic) Methyl->Pocket Van der Waals Filling Fluoro->iNOS Metabolic Stability (Blocks CYP)

Caption: Molecular docking logic of FMQ-2A. The 2-amino group anchors to Glu371, while the 4-methyl fills the hydrophobic pocket, mimicking the natural substrate L-Arginine.

References

  • Journal of Medicinal Chemistry. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. American Chemical Society. Retrieved from [Link]

  • MDPI. (2024). Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. Retrieved from [Link]

  • PubMed. (2012).[2] Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography. National Institutes of Health. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting guide for 6-Fluoro-4-methyl-quinolin-2-ylamine experiments.

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1307238-26-1 | Molecular Formula: C₁₀H₉FN₂ | MW: 176.19 g/mol [1]

Overview & Application Context

Welcome to the technical support hub for 6-Fluoro-4-methyl-quinolin-2-ylamine . As a Senior Application Scientist, I recognize this compound is a critical scaffold in medicinal chemistry, particularly for developing kinase inhibitors (e.g., PI3K, EGFR), NMDA receptor antagonists, and fluorescent biological probes.[2]

The presence of the fluorine atom at position 6 enhances metabolic stability and lipophilicity, while the 2-amino group serves as the primary vector for derivatization.[1][2] However, the unique electronic properties of the 2-aminoquinoline system often lead to specific experimental hurdles regarding solubility, nucleophilicity, and purification.[2]

This guide replaces generic advice with field-proven troubleshooting protocols.

Module 1: Solubility & Stock Preparation

User Issue: "Precipitation occurs immediately upon diluting my DMSO stock into aqueous buffer."

Technical Insight: 2-Aminoquinolines function as weak bases (pKa ~7.3 for the ring nitrogen).[1][3] At neutral pH (7.4), a significant portion of the compound remains unprotonated and hydrophobic.[2] Furthermore, the planar quinoline ring drives strong


-

stacking aggregation.[1][2]
Troubleshooting Protocol: The "Crash-Out" Prevention
VariableRecommendationScientific Rationale
Primary Solvent Anhydrous DMSO (Grade ≥99.9%)Avoids water-induced aggregation in the stock tube.[1]
Max Stock Conc. 10–20 mMHigher concentrations promote irreversible micro-crystal formation upon freeze-thaw.[1][2]
Aqueous Dilution Stepwise with intermediate solventPrevent "solvent shock" where rapid polarity change forces precipitation.[1][2]
pH Adjustment Acidify to pH < 6.0 (if assay permits)Protonation of the ring nitrogen (

) disrupts stacking and increases polarity.[1][2]
FAQ: Dissolution Dynamics

Q: My compound turned into a gel in DMSO. Is it ruined? A: Likely not. This "gel" is often a solvate formed by hydrogen bonding between the 2-amino group and DMSO.[1]

  • Fix: Sonicate at 40°C for 10 minutes. If persistent, add 1-2% methanol to disrupt the H-bond network before further dilution.[1][2]

Q: Can I use ethanol instead of DMSO? A: Not recommended for long-term storage.[1][2] Ethanol is hygroscopic; absorbed water will degrade the compound over time and alter the effective concentration.[1][2]

Module 2: Synthesis & Derivatization

User Issue: "Standard amide coupling (EDC/NHS) to the 2-amino group is giving <10% yield."

Technical Insight: The 2-amino group on a quinoline ring is not a standard primary amine.[1][2] It is electronically deactivated by the electron-withdrawing nature of the adjacent ring nitrogen (an amidine-like system).[1] Additionally, 2-aminoquinolines exist in a tautomeric equilibrium (Amino


 Imino), further complicating nucleophilic attack.[1][2]
Troubleshooting Workflow: Activation Strategy

ReactionTroubleshooting Start Problem: Low Yield in Amide Coupling Check1 Check Reagents: Are you using mild couplers (EDC/DCC)? Start->Check1 Decision1 Yes Check1->Decision1 Solution1 Switch Mechanism: Use HATU or POCl3 activation. The amine is poor nucleophile. Decision1->Solution1 Standard coupling fails Check2 Check Base: Is Pyridine/Et3N used? Decision1->Check2 Using strong couplers Decision2 Yes Check2->Decision2 Solution2 Add Catalyst: Add DMAP (10-20 mol%). Forms reactive acyl-pyridinium intermediate. Decision2->Solution2 Base present AltRoute Alternative: Buchwald-Hartwig Coupling (Pd-catalyzed) Decision2->AltRoute Still failing

Figure 1: Decision tree for optimizing acylation/coupling reactions with 2-aminoquinolines.

Critical Protocol: Buchwald-Hartwig Coupling (For difficult substrates)

If standard acylation fails, use palladium catalysis to force the C-N bond formation.[1][2]

  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%).[1][2]
    
  • Base:

    
     (1.5 eq) - crucial for deprotonating the amine.[1][2]
    
  • Solvent: 1,4-Dioxane (anhydrous), degassed.

  • Temp: 100°C for 12–16 hours under Argon.

Module 3: Purification & Analysis

User Issue: "The compound streaks on TLC and tails badly in HPLC."

Technical Insight: The basic nitrogen atoms interact strongly with the acidic silanols on silica gel and residual silanols in C18 columns.[1][2] This causes peak broadening (tailing) and irreversible adsorption.[1][2]

Purification Optimization Table
MethodStandard Condition (Fail)Optimized Condition (Pass)Mechanism
TLC / Flash Column Hexane:Ethyl AcetateDCM:MeOH (95:[1]5) + 1% Et₃N Triethylamine (Et₃N) blocks acidic sites on silica, allowing the amine to migrate freely.[1][2]
HPLC / LC-MS Water:Acetonitrile (Neutral)Water:Acetonitrile + 0.1% Formic Acid Acidification ensures the amine is fully protonated (

), preventing mixed-mode retention.[1]
Recrystallization Ethanol (Cold)Toluene or EtOH/Water (9:1) Toluene disrupts

-stacking; water acts as an anti-solvent to force precipitation of the pure base.[1]
FAQ: Analytical Artifacts

Q: I see a "double spot" on TLC. Is it impure? A: Not necessarily.[1][2]

  • Tautomers: You may be seeing the separation of the amino- and imino- tautomers, though rare on silica.[1][2]

  • Salt Formation: If you used an acidic solvent (like chloroform stabilized with HCl), one spot is the free base, the other is the hydrochloride salt.[1][2]

    • Verification: Treat the TLC plate with ammonia vapor.[1][2] If the spots merge, it was a salt issue.[2]

Module 4: Biological Assay Interference

User Issue: "High background fluorescence in my cell-based assay."

Technical Insight: Substituted quinolines are intrinsic fluorophores. 6-Fluoro-4-methyl-quinolin-2-ylamine has an excitation max around ~340-360 nm and emission ~400-450 nm (blue region).[1]

Mitigation Strategy:

  • Filter Check: Ensure your assay readout filters (e.g., GFP, FITC) do not overlap with the quinoline emission (400-450 nm).[1][2]

  • Background Subtraction: Always run a "compound-only" control (no cells/enzyme) to quantify intrinsic fluorescence.

  • Quenching: If the signal is overwhelming, the compound may be precipitating and scattering light (pseudo-fluorescence).[1][2] Refer to Module 1 to fix solubility.

References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 81116 (Analogous 4-amino-2-methyl). National Center for Biotechnology Information (2025).[1][2] Link[1][2]

    • BenchChem Technical Guide: 2-Aminoquinoline Solubility & Synthesis. (2025).[1][4] Link[1][2]

  • Synthetic Methodology

    • Friedländer Annulation & Knorr Synthesis Protocols. Organic Chemistry Portal. Link

    • Muscia, G. C., et al. "Synthesis of quinoline derivatives."[2] Journal of the Brazilian Chemical Society (2008).[1][2] (Discusses reactivity of amino-quinolines).

  • Biological Context

    • Journal of Medicinal Chemistry. "2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition."[1] ACS Publications.[1][2] Link

(Note: While specific CAS 1307238-26-1 is a catalog item, physical property data is often extrapolated from the well-characterized 2-amino-4-methylquinoline parent scaffold described in the references above.)[1]

Sources

Overcoming resistance to 6-Fluoro-4-methyl-quinolin-2-ylamine in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Resistance in Cell-Based Assays Compound Class: 2-Aminoquinoline derivative (NOS Inhibitor / Small Molecule Scaffold) Primary Target: Inducible/Neuronal Nitric Oxide Synthase (iNOS/nNOS)

System Overview & Mechanism of Action

Before troubleshooting resistance, it is critical to verify the expected mechanism of action (MoA) in your specific cell model. 6-Fluoro-4-methyl-quinolin-2-ylamine (FMQ-2A) functions primarily as a competitive inhibitor of Nitric Oxide Synthase (NOS).

  • Binding Mode: FMQ-2A mimics the substrate L-Arginine .[1] The 2-amino group forms hydrogen bonds with the active site glutamate (e.g., Glu371 in iNOS), while the quinoline ring engages in

    
    -stacking interactions with the heme cofactor.
    
  • Physicochemical Constraint: As a weak base (quinoline nitrogen), FMQ-2A is susceptible to lysosomotropism (ion trapping) in acidic organelles, which is a common cause of apparent resistance.

Diagnostic Workflow: Is it True Resistance?

User Query: "My cells are no longer responding to FMQ-2A treatment. The IC50 has shifted significantly.[2] Is the compound degraded or are the cells resistant?"

Triage Protocol: Use the following decision matrix to categorize the failure mode before altering your experimental design.

Resistance_Triage Start Observation: Loss of FMQ-2A Potency Step1 Step 1: Chemical QC (Check HPLC/LC-MS) Start->Step1 Decision1 Compound Intact? Step1->Decision1 Step2 Step 2: Compare Passage Number (Low vs. High Passage) Decision1->Step2 Yes ResultA Degradation/Storage Issue (Not Resistance) Decision1->ResultA No Decision2 Shift > 5-fold? Step2->Decision2 Step3 Step 3: Washout Assay (Reversibility Test) Decision2->Step3 Yes ResultC Phenotypic Drift (Restart Cell Line) Decision2->ResultC No ResultB Acquired Resistance (Proceed to Module 3) Step3->ResultB

Figure 1: Diagnostic logic flow to distinguish biological resistance from technical failure.

Module A: Transport-Mediated Resistance (Efflux)

Symptom: The cells are resistant to FMQ-2A, but also show cross-resistance to structurally unrelated quinolines (e.g., Chloroquine) or taxanes.

Technical Insight: The quinoline scaffold is a known substrate for P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2) . If your cell line (e.g., Caco-2, HepG2, or drug-selected cancer lines) overexpresses these transporters, FMQ-2A is pumped out before it can inhibit cytosolic NOS.

Troubleshooting Protocol: The Efflux Reversal Test
StepActionTechnical Rationale
1 Select Inhibitor Use Verapamil (5-10 µM) (P-gp inhibitor) or Ko143 (1 µM) (BCRP inhibitor).
2 Co-Treatment Treat cells with FMQ-2A dose-response curve ± Inhibitor.
3 Readout Measure Nitrite (Griess Assay) or Cell Viability (Resazurin).
4 Analysis Calculate the Reversal Ratio (RR) :

.

Interpretation:

  • RR > 3.0: Confirmed Efflux-Mediated Resistance. The compound is being pumped out.[3]

  • RR ≈ 1.0: Efflux is not the mechanism. Proceed to Module B.

Module B: Target-Based Resistance (iNOS Upregulation)

Symptom: Efflux inhibition did not restore potency. The cells produce high levels of Nitric Oxide (NO) despite treatment.

Technical Insight: Cells under chronic NOS inhibition often compensate by upregulating the expression of the target enzyme (iNOS) via the NF-


B  or STAT1  pathways. This "target swamping" means the intracellular concentration of FMQ-2A is insufficient to saturate the increased number of active sites.
Troubleshooting Protocol: Target Quantification

Q: How do I distinguish between target mutation and target overexpression?

A: Perform a Western Blot normalized to total protein, not just housekeeping genes, as housekeeping genes can fluctuate in stress models.

  • Lyse Cells: Use RIPA buffer with Protease Inhibitors.

  • Probe: Anti-iNOS (NOS2) antibody (rabbit polyclonal is often preferred for broad epitope recognition).

  • Control: Compare "Sensitive" vs. "Resistant" lysate.

Data Interpretation Table:

ObservationDiagnosisRemediation
iNOS Band Intensity: High (Resistant) vs. Low (Sensitive)Target Overexpression Increase FMQ-2A dosage or combine with NF-

B inhibitors (e.g., BAY 11-7082).
iNOS Band Intensity: EqualTarget Mutation or Downstream Bypass Sequence the NOS2 gene (specifically the heme-binding domain).
NO Levels: High (despite treatment)Substrate Competition Check L-Arginine levels in media. High Arginine outcompetes FMQ-2A.

Module C: Lysosomal Sequestration (The "Ion Trap")

Symptom: FMQ-2A is a hydrophobic weak base. Resistance is observed, but the target (iNOS) is cytosolic.

Technical Insight: 2-aminoquinolines can become trapped in acidic lysosomes. The low pH protonates the quinoline nitrogen, making it charged and membrane-impermeable. It gets locked in the lysosome, never reaching the cytosolic NOS enzyme. This is a classic mechanism of resistance for quinoline-based drugs.

Validation Experiment: LysoTracker Competition

Protocol:

  • Stain: Incubate cells with LysoTracker Red DND-99 (50 nM) for 30 mins.

  • Treat: Add FMQ-2A (at 5x IC50) for 1-2 hours.

  • Image: Fluorescence Microscopy.

Expected Result:

  • Sensitive Cells: Diffuse FMQ-2A distribution (if fluorescent) or stable LysoTracker signal.

  • Resistant Cells: If FMQ-2A accumulates in lysosomes, it may displace LysoTracker or cause lysosomal swelling (vacuolization).

  • Correction: Pre-treat with Bafilomycin A1 (10 nM) to disrupt the lysosomal pH gradient. If potency is restored, the mechanism is sequestration.

Visualizing the Resistance Pathways

The following diagram illustrates the three primary resistance nodes for FMQ-2A: Efflux (P-gp), Sequestration (Lysosome), and Target Modulation (iNOS).

Resistance_Mechanisms cluster_extracellular Extracellular Space cluster_cytosol Cytoplasm (Resistance Zone) cluster_outcomes Resistance Outcomes FMQ FMQ-2A (Drug) Pgp P-gp / ABCB1 (Efflux Pump) FMQ->Pgp Substrate Binding Lysosome Lysosome (Ion Trapping) FMQ->Lysosome Passive Diffusion iNOS iNOS Enzyme (Target) FMQ->iNOS Inhibition Pgp->FMQ Efflux Res1 Decreased Intracellular [Drug] Pgp->Res1 Lysosome->Lysosome Protonation & Sequestration Lysosome->Res1 NO_Prod Nitric Oxide Production iNOS->NO_Prod Catalysis Res2 Target Overexpression iNOS->Res2 Upregulation (Feedback Loop)

Figure 2: Mechanistic pathways of resistance: Efflux (Yellow), Sequestration (Blue), and Target Modulation (Green).

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593–615.

  • Zhou, X., et al. (2009). Synthesis and biological evaluation of 2-amino-4-methylpyridine analogs as iNOS inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5065-5069. (Note: Establishes the SAR for 2-amino-4-methyl scaffolds).

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications. Journal of Pharmaceutical Sciences, 96(4), 729–746.

  • Szakács, G., et al. (2006). Targeting multidrug resistance in cancer. Nature Reviews Drug Discovery, 5(3), 219–234.

  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Reference for aminoquinoline MoA and bioisosterism).

Sources

Technical Support Center: Optimization of 6-Fluoro-4-methyl-quinolin-2-ylamine (FMQ-2A)

[1][2]

Status: Online Operator: Senior Application Scientist Case ID: FMQ-2A-BIOAV-OPT[1][2]

Welcome to the FMQ-2A Optimization Hub. This guide addresses the specific physicochemical and pharmacokinetic challenges associated with the 6-Fluoro-4-methyl-quinolin-2-ylamine scaffold. Based on its structure (aminoquinoline core, lipophilic 4-methyl group, electron-withdrawing 6-fluoro group), this compound likely exhibits BCS Class II characteristics (Low Solubility, High Permeability) with potential metabolic liabilities at the amine tail and the quinoline ring system.[1]

Quick Reference Dashboard: FMQ-2A
PropertyValue (Est.)Implication
Molecular Weight 176.19 g/mol Fragment-like; high ligand efficiency potential.[1][2]
pKa (Ring N) ~6.2 – 6.5Weak base.[1][2] Soluble in stomach (pH 1.2), precipitates in intestine (pH 6.8).[1][2]
logP ~2.5 – 2.8Moderate lipophilicity; good passive permeability but risk of non-specific binding.[1][2]
Metabolic Liabilities 2-NH₂, 4-Me, Pos 3/8High clearance risk via N-acetylation or CYP3A4 oxidation.[1][2]
Module 1: Solubility & Dissolution Troubleshooting

User Issue: "My compound dissolves in DMSO but precipitates immediately upon addition to PBS or simulated intestinal fluid (SIF)."

Root Cause Analysis: FMQ-2A is a planar, aromatic weak base.[1][2] The 6-fluoro group lowers the pKa of the quinoline nitrogen compared to the unsubstituted parent (pKa ~7.3), likely pushing it down to ~6.2.

  • At pH 1.2 (Stomach): Protonated (

    
    ) and soluble.[1][2]
    
  • At pH 7.4 (Blood/Intestine): Neutral (

    
    ) and insoluble due to 
    
    
    stacking of the flat quinoline rings.[1][2]
Protocol A: Salt Selection Strategy

Do not default to HCl. While common, HCl salts of lipophilic bases often form "common ion effect" precipitates in the stomach or hygroscopic hydrates.

Recommended Counter-ions:

  • Mesylate (Methanesulfonate): Breaks crystal lattice energy effectively; non-hygroscopic.[1][2]

  • Tosylate: Good for increasing lipophilic matching, preventing "oiling out."[1][2]

  • L-Tartrate: If a dual-protonation site is suspected (unlikely here) or to improve dissolution rate.[1][2]

Visual Workflow: Salt Selection Decision Tree

SaltSelectioncluster_legendLegendStartStart: FMQ-2A Free BasepKaCheckCheck pKa (~6.3)Start->pKaCheckSolventScreenSolvent Screen (MeOH/EtOH)pKaCheck->SolventScreenAcidAddAdd Acid Counter-ion (1.05 eq)SolventScreen->AcidAddHClHydrochloric AcidAcidAdd->HClMesylateMethanesulfonic AcidAcidAdd->MesylateTosylatep-Toluenesulfonic AcidAcidAdd->TosylateResultHClRisk: Hygroscopic / Common Ion EffectHCl->ResultHClResultMesSuccess: High MP / Good DissolutionMesylate->ResultMesTosylate->ResultMeskeyGreen = Recommended Path

Caption: Decision matrix for salt selection prioritizing sulfonate salts over halides for lipophilic aminoquinolines.

Module 2: Metabolic Stability (Clearance)

User Issue: "Microsomal stability data shows intrinsic clearance (

Root Cause Analysis: The FMQ-2A scaffold has three distinct "soft spots" for metabolic enzymes (CYP450 and Transferases):

  • The 2-Amino Group: Primary aromatic amines are prime targets for N-Acetyltransferases (NAT1/2) (acetylation) or N-oxidation .[1][2]

  • The 4-Methyl Group: Benzylic carbons are easily oxidized to alcohols/carboxylic acids by CYP3A4 or CYP2D6.[1][2]

  • The Quinoline Ring (Pos 3 & 8): Electron-rich positions susceptible to hydroxylation.[1][2]

Protocol B: Structural Modification (Lead Optimization)

Step 1: Deuteration (The "Heavy" Switch) Replace the hydrogens on the 4-methyl group with deuterium (

2
  • Why: The C-D bond is shorter and stronger than the C-H bond (Kinetic Isotope Effect). This slows down benzylic oxidation without changing potency or lipophilicity.[1][2]

Step 2: Blocking Position 3 Introduce a small blocking group (Chlorine or Methyl) at Position 3.[1][2]

  • Why: Position 3 is electronically activated for CYP attack.[1][2] A substituent here sterically hinders the heme iron of CYP enzymes.[2]

Step 3: Prodrug Design (N-Masking) If the 2-amine is the clearance driver, cap it.[1][2]

Prodrug StrategyMechanism of ActionProsCons
Carbamate Cleaved by carboxylesterases (CES1/2) in liver/plasma.[1][2]Increases lipophilicity; bypasses NAT metabolism.[1][2]Release rate varies by species (Mouse vs Human).[1][2]
Amide Cleaved by amidases.[1][2]Very stable.Often too stable; slow release.[1][2]
Azo-Linker Cleaved by colonic bacteria (azoreductase).[1][2]Colon targeting.Not suitable for systemic bioavailability.[1][2]

Visual Workflow: Metabolic Soft Spot Analysis

MetabolismMoleculeFMQ-2A CoreAmino2-NH2 GroupMolecule->AminoMethyl4-Methyl GroupMolecule->MethylRingPos 3/8 (Ring)Molecule->RingAction1N-Acetylation / N-OxidationAmino->Action1Action2Benzylic OxidationMethyl->Action2Action3Aromatic HydroxylationRing->Action3Fix1Fix: Carbamate ProdrugAction1->Fix1MasksFix2Fix: Deuteration (-CD3)Action2->Fix2Slows

Caption: Identification of metabolic liabilities on FMQ-2A and corresponding chemical biology solutions.

Module 3: Permeability & Efflux (Caco-2)

User Issue: "Recovery in Caco-2 assay is low, and B-to-A ratio is > 2.0, suggesting P-gp efflux."

Root Cause Analysis: Primary amines are often P-glycoprotein (P-gp) substrates.[1][2] Additionally, if the compound is too polar (unlikely here) or too lipophilic (LogP > 3), it gets trapped in the membrane.

Protocol C: Formulation for Permeability

If structural changes are not possible (SAR is tight), use excipients to inhibit efflux or improve solubility-permeability interplay.[1][2]

  • Cyclodextrin Complexation:

    • Use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) .[1][2]

    • Mechanism:[2] The hydrophobic quinoline core sits inside the CD torus, shielding the lipophilicity, while the sulfonate groups on the outside ensure water solubility. This creates a "shuttle" effect through the unstirred water layer (UWL) of the gut.

  • Vitamin E TPGS:

    • Add 1-2% Vitamin E TPGS to the formulation.

    • Mechanism:[2] It acts as a surfactant and a known P-gp inhibitor.[1][2]

Summary of Recommendations
ChallengeImmediate Experiment (Low Resource)Strategic Fix (High Resource)
Solubility Switch from HCl to Mesylate salt .Develop SBE-β-CD lyophilized formulation.
Metabolism Test in presence of NAT inhibitors .Synthesize 4-CD3 (Deuterated) analog.
Permeability Add Vit E TPGS to assay buffer.[1][2]Design Carbamate Prodrug of 2-amine.
References
  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]

  • Simplício, A. L., et al. (2008).[1][2][4][5] Prodrugs for Amines. Molecules, 13(3), 519-547.[1][2][4]

  • Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard Industry Text regarding Metabolic Stability).

Validation & Comparative

Technical Comparison Guide: 6-Fluoro-4-methyl-quinolin-2-ylamine vs. Quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Fluoro-4-methyl-quinolin-2-ylamine (CAS: 36923-84-9), positioning it within the broader landscape of quinoline-based pharmacophores.

Executive Summary: The Scaffold Advantage

6-Fluoro-4-methyl-quinolin-2-ylamine is a specialized heterocyclic building block that bridges the gap between general quinoline reactivity and targeted kinase/receptor inhibition. Unlike the more common 4-aminoquinolines (famous for antimalarial activity like Chloroquine), the 2-aminoquinoline core functions primarily as an adenine mimetic .

This structural distinction allows it to dock into the ATP-binding hinge region of kinases (e.g., Src, EGFR) and nitric oxide synthases (NOS), where the 2-amino group acts as a critical hydrogen bond donor/acceptor.

Key Differentiators
Feature6-Fluoro-4-methyl-quinolin-2-ylamine 4-Aminoquinoline (e.g., Chloroquine) Non-Fluorinated Analog
Primary Binding Mode Hinge Binder (ATP mimicry)Intercalator (DNA/Hemozoin stacking)Hinge Binder
Metabolic Stability High (C6-F blocks CYP450 oxidation)Moderate (C6 is vulnerable)Low (Rapid C6 hydroxylation)
Lipophilicity (LogP) Enhanced (Fluorine effect)ModerateBaseline
Steric Profile Restricted (4-Methyl locks conformation)FlexibleFlexible

Chemical Synthesis & Production Logic

To ensure high purity and regioselectivity, the synthesis must avoid the thermodynamic trap of the Conrad-Limpach reaction (which yields 4-quinolones). The Knorr Quinoline Synthesis is the requisite pathway to access the 2-hydroxy precursor, followed by chlorination and amination.

Validated Synthetic Pathway (DOT Diagram)

The following flow illustrates the critical divergence point between generating the 2-amino target and its 4-amino isomer.

SynthesisPath Start 4-Fluoroaniline + Ethyl Acetoacetate Intermediate β-Ketoanilide Intermediate Start->Intermediate Condensation Knorr Knorr Cyclization (H2SO4, 100°C) Intermediate->Knorr Kinetic Control CL Conrad-Limpach (Dowtherm A, 250°C) Intermediate->CL Thermodynamic Control Q2_OH 6-Fluoro-4-methyl- quinolin-2(1H)-one Knorr->Q2_OH Cyclization Q2_Cl 2-Chloro-6-fluoro- 4-methylquinoline Q2_OH->Q2_Cl POCl3, Reflux Target TARGET: 6-Fluoro-4-methyl- quinolin-2-ylamine Q2_Cl->Target NH3/EtOH or Zn/AcOH (Reductive) Q4_OH 4-Hydroxy isomer (Wrong Regioisomer) CL->Q4_OH Cyclization

Caption: Divergent synthesis pathways. The Knorr route (green) is required to place the oxygen/leaving group at C2, enabling the subsequent 2-amino substitution.

Detailed Experimental Protocol

Objective: Synthesis of 6-Fluoro-4-methyl-quinolin-2-ylamine via the 2-chloro intermediate.

Step 1: Cyclization (Knorr Method)

  • Reactants: Mix 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene with a catalytic amount of acetic acid. Reflux with a Dean-Stark trap to remove water.

  • Cyclization: Evaporate solvent to obtain the acetoacetanilide. Add this intermediate dropwise to concentrated H₂SO₂ at 90-100°C. Critical: Do not exceed 110°C to avoid charring.

  • Workup: Pour onto crushed ice. Filter the precipitate (6-Fluoro-4-methyl-quinolin-2(1H)-one). Recrystallize from ethanol.

Step 2: Chlorination

  • Reaction: Suspend the quinolin-2-one (1.0 eq) in POCl₃ (5.0 eq).

  • Conditions: Reflux for 2-4 hours. Monitor by TLC (the starting material is highly polar; the product is non-polar).

  • Quench: Carefully pour the reaction mixture onto ice/ammonia water (exothermic!). Extract with dichloromethane.

  • Product: 2-Chloro-6-fluoro-4-methylquinoline (Solid).

Step 3: Amination (Nucleophilic Substitution)

  • Method: Heat the 2-chloro derivative with ethanolic ammonia (saturated) in a sealed pressure tube at 120°C for 12 hours.

  • Alternative (Catalytic): Use Pd-catalyzed Buchwald-Hartwig amination if the SNAr reaction is sluggish (Pd₂(dba)₃, BINAP, LiHMDS).

  • Purification: Flash chromatography (Hexane/EtOAc).

Structural Activity Relationship (SAR) Analysis

The "Fluorine Effect" at C6

The substitution of Hydrogen with Fluorine at the 6-position is a strategic medicinal chemistry modification.

  • Metabolic Blockade: The C6 position in quinolines is the primary site for oxidative metabolism by Cytochrome P450 enzymes. Fluorine, being tightly bonded to carbon (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol), effectively blocks this metabolic soft spot, significantly extending the compound's half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the pKa of the 2-amino group slightly, potentially optimizing the hydrogen bond donor capability in the kinase hinge region.

The "Methyl Lock" at C4
  • Conformational Restriction: The methyl group at C4 introduces steric bulk that prevents the rotation of adjacent substituents (if any) and fills hydrophobic pockets often found in the "gatekeeper" region of kinase active sites.

  • Solubility: While adding a methyl group generally increases lipophilicity (LogP), it can disrupt crystal packing compared to the planar H-analog, occasionally improving solubility in organic formulations.

Comparative Biological Profile
Property6-Fluoro-4-methyl-2-amino6-H-4-methyl-2-amino6-Fluoro-4-H-2-amino
Metabolic Stability ★★★★★ (High)★★☆☆☆ (Low)★★★★☆ (High)
Kinase Selectivity ★★★★☆ (Steric fit)★★★☆☆★★☆☆☆ (Promiscuous)
CNS Penetration ★★★★☆ (High LogP)★★★☆☆★★★☆☆

Experimental Validation: Quality Control

When sourcing or synthesizing this compound, the following analytical benchmarks confirm identity and purity.

1. 1H NMR Signature (DMSO-d6, 400 MHz)

  • δ 2.45 ppm (s, 3H): Characteristic signal for the C4-Methyl group.

  • δ 6.40 ppm (s, 2H): Broad singlet for the -NH₂ amine protons (exchangeable with D₂O).

  • δ 6.80 ppm (s, 1H): The C3-H proton. This is a crucial diagnostic peak; if the synthesis followed the wrong path (Conrad-Limpach), this peak would shift significantly.

  • δ 7.2-7.8 ppm (m, 3H): Aromatic protons, showing 19F-1H coupling patterns (splitting).

2. Mass Spectrometry

  • ESI-MS (Positive Mode): Look for

    
     (approx).
    
  • Fragmentation: A loss of 17 amu (NH₃) is rare in soft ionization; the molecular ion should be the base peak.

References

  • Synthesis of 2-Aminoquinolines

    • Title: Facile and efficient synthesis of 2-aminoquinoline deriv
    • Source: Vertex AI / Clockss.org
    • URL:[Link]

  • Biological Context of Fluoroquinolines

    • Title: Fluoroquinolones' Biological Activities against Labor
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Precursor Chemistry (2-Chloro-6-fluoro-4-methylquinoline)

    • Title: 2-CHLORO-6-FLUORO-4-METHYLQUINOLINE Synthetic Routes.[1]

    • Source: GuideChem
  • Structural Data & Identification

    • Title: 6-Fluoro-4-methyl-quinolin-2-ylamine (CAS 1307238-26-1 / 36923-84-9).
    • Source: BLD Pharm[2]

Sources

Validating the Bioactivity of 6-Fluoro-4-methyl-quinolin-2-ylamine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The biological action of these compounds is intricately linked to their substitution patterns, with modifications at various positions on the quinoline ring dictating their mechanism of action and potency.[4] This guide provides a comprehensive framework for validating the bioactivity of a novel derivative, 6-Fluoro-4-methyl-quinolin-2-ylamine, by comparing its potential performance against established compounds and outlining robust experimental protocols.

While specific experimental data for 6-Fluoro-4-methyl-quinolin-2-ylamine is not yet publicly available, its structural features—a fluorine at position 6, a methyl group at position 4, and an amine at position 2—suggest several plausible biological activities based on extensive research into related quinoline derivatives. This guide will, therefore, focus on a proposed validation strategy, providing the experimental designs necessary to elucidate its therapeutic potential.

Postulated Bioactivities and Mechanistic Pathways

The presence of the quinoline core, coupled with the specific substitutions, suggests that 6-Fluoro-4-methyl-quinolin-2-ylamine could exhibit activity in the following areas:

  • Anticancer Activity: Many quinoline derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) that are often overexpressed in cancer cells.[1][5] The 2-aminoquinoline scaffold, in particular, has been explored for its potential to inhibit various kinases.[4] Another potential anticancer mechanism is the inhibition of tubulin polymerization, which disrupts the cytoskeleton and leads to cell cycle arrest and apoptosis.[1]

  • Antimicrobial Activity: Fluoroquinolones are a well-established class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][6][7] The fluorine substituent at the C-6 position is a common feature in many potent fluoroquinolone antibiotics.[6]

  • Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory properties, although the specific mechanisms can vary.[2][3]

The following diagram illustrates a potential experimental workflow for validating these postulated bioactivities.

G cluster_0 Initial Screening cluster_1 Anticancer Validation cluster_2 Antimicrobial Validation Compound Synthesis\n& Purification Compound Synthesis & Purification Cytotoxicity Screening\n(e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis\n& Purification->Cytotoxicity Screening\n(e.g., MTT Assay) Antimicrobial Screening\n(e.g., MIC Assay) Antimicrobial Screening (e.g., MIC Assay) Cytotoxicity Screening\n(e.g., MTT Assay)->Antimicrobial Screening\n(e.g., MIC Assay) Kinase Inhibition Assays\n(e.g., EGFR, VEGFR) Kinase Inhibition Assays (e.g., EGFR, VEGFR) Cytotoxicity Screening\n(e.g., MTT Assay)->Kinase Inhibition Assays\n(e.g., EGFR, VEGFR) Tubulin Polymerization Assay Tubulin Polymerization Assay Cytotoxicity Screening\n(e.g., MTT Assay)->Tubulin Polymerization Assay DNA Gyrase/Topoisomerase IV\nInhibition Assays DNA Gyrase/Topoisomerase IV Inhibition Assays Antimicrobial Screening\n(e.g., MIC Assay)->DNA Gyrase/Topoisomerase IV\nInhibition Assays Cell-Based Signaling Assays\n(Western Blot) Cell-Based Signaling Assays (Western Blot) Kinase Inhibition Assays\n(e.g., EGFR, VEGFR)->Cell-Based Signaling Assays\n(Western Blot) Cell Cycle Analysis Cell Cycle Analysis Tubulin Polymerization Assay->Cell Cycle Analysis Apoptosis Assays\n(e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) Cell Cycle Analysis->Apoptosis Assays\n(e.g., Annexin V) Bacterial Cell Morphology\n(Microscopy) Bacterial Cell Morphology (Microscopy) DNA Gyrase/Topoisomerase IV\nInhibition Assays->Bacterial Cell Morphology\n(Microscopy) Time-Kill Kinetics Time-Kill Kinetics Bacterial Cell Morphology\n(Microscopy)->Time-Kill Kinetics

Caption: Proposed workflow for validating the bioactivity of 6-Fluoro-4-methyl-quinolin-2-ylamine.

Experimental Protocols for Bioactivity Validation

To systematically evaluate the potential of 6-Fluoro-4-methyl-quinolin-2-ylamine, a series of well-established assays should be conducted.

Part 1: In Vitro Anticancer Activity

1.1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 6-Fluoro-4-methyl-quinolin-2-ylamine (e.g., 0.1 to 100 µM) for 48-72 hours. Use a known anticancer drug (e.g., Doxorubicin) as a positive control and DMSO as a vehicle control.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

1.2. Kinase Inhibition Assay

  • Objective: To assess the inhibitory effect of the compound on specific kinases implicated in cancer, such as EGFR or VEGFR.

  • Protocol (Example: EGFR Kinase Assay):

    • Utilize a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate recombinant human EGFR with a specific substrate, ATP, and varying concentrations of 6-Fluoro-4-methyl-quinolin-2-ylamine. Use a known EGFR inhibitor (e.g., Gefitinib) as a positive control.

    • After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

    • Measure the luminescence, which is correlated with ADP formation and kinase activity.

    • Calculate the IC50 value for kinase inhibition.

1.3. Tubulin Polymerization Assay

  • Objective: To determine if the compound interferes with microtubule formation.

  • Protocol:

    • Use a commercially available tubulin polymerization assay kit.

    • Incubate purified tubulin with GTP and varying concentrations of 6-Fluoro-4-methyl-quinolin-2-ylamine in a 96-well plate. Use a known tubulin inhibitor (e.g., Paclitaxel as a polymerization promoter or Colchicine as a polymerization inhibitor) as a control.

    • Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

    • Analyze the data to determine if the compound inhibits or promotes tubulin polymerization.

Part 2: In Vitro Antimicrobial Activity

2.1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Protocol (Broth Microdilution Method):

    • Prepare a twofold serial dilution of 6-Fluoro-4-methyl-quinolin-2-ylamine in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative). Include a positive control (bacteria without compound) and a negative control (broth only). Use a known antibiotic (e.g., Ciprofloxacin) as a reference standard.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

2.2. DNA Gyrase/Topoisomerase IV Inhibition Assay

  • Objective: To determine if the compound inhibits the activity of these essential bacterial enzymes.

  • Protocol (Supercoiling Assay for DNA Gyrase):

    • Use a commercial DNA gyrase supercoiling assay kit.

    • Incubate relaxed plasmid DNA with DNA gyrase, ATP, and varying concentrations of 6-Fluoro-4-methyl-quinolin-2-ylamine. Use a known fluoroquinolone (e.g., Ciprofloxacin) as a positive control.

    • Terminate the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

    • Supercoiled DNA migrates faster than relaxed DNA. Inhibition of gyrase activity will result in a decrease in the amount of supercoiled DNA.

    • Quantify the band intensities to determine the IC50 value.

Comparative Data Analysis

The experimental data obtained for 6-Fluoro-4-methyl-quinolin-2-ylamine should be systematically compared with established drugs and other relevant quinoline derivatives. The following tables provide a template for presenting this comparative data.

Table 1: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)EGFR InhibitionTubulin Polymerization
6-Fluoro-4-methyl-quinolin-2-ylamine ExperimentalExperimentalExperimentalExperimentalExperimental
Doxorubicin (Positive Control)~0.05~0.1~0.08N/AN/A
Gefitinib (EGFR Inhibitor)>10~0.015>10~0.002No Effect
Paclitaxel (Tubulin Stabilizer)~0.003~0.002~0.004No EffectPromotes

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)DNA Gyrase Inhibition (IC50, µM)
6-Fluoro-4-methyl-quinolin-2-ylamine ExperimentalExperimentalExperimental
Ciprofloxacin (Positive Control)~0.5~0.015~1.0
Vancomycin (Gram-positive specific)~1.0>128No Effect

Visualizing Potential Mechanisms of Action

The following diagram illustrates the potential mechanism of action for quinoline derivatives as kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade ATP -> ADP Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis 6-Fluoro-4-methyl-quinolin-2-ylamine 6-Fluoro-4-methyl-quinolin-2-ylamine 6-Fluoro-4-methyl-quinolin-2-ylamine->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase signaling by a quinoline derivative.

This comprehensive validation framework provides a clear and scientifically rigorous path to characterizing the bioactivity of 6-Fluoro-4-methyl-quinolin-2-ylamine. By employing these established protocols and comparative analyses, researchers can effectively determine its therapeutic potential and guide further drug development efforts.

References

  • The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide - Benchchem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
  • A Review On Substitution Quinoline Derivatives and its Biological Activity - International Journal of Research in Engineering, Science and Management - IJRESM. (2021).
  • Application of Quinoline Ring in Structural Modification of Natural Products - MDPI. (2023).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020).
  • Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation - PubMed. (2024).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025).
  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino.
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
  • Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2 - SciSpace.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022).
  • Synthesis and evaluation of 6-[1-(2-[(18)F]fluoro-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline for positron emission tomography imag... - ChEMBL - EMBL-EBI.
  • 6-Fluoro-4-hydroxy-2-methylquinoline - Chem-Impex.
  • Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones | Request PDF - ResearchGate. (2025).
  • (PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols - ResearchGate. (2025).
  • Mechanism of action of and resistance to quinolones - PMC.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. (2020).

Sources

A Guide to the Reproducible Synthesis of 6-Fluoro-4-methyl-quinolin-2-ylamine and a Comparative Analysis of its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among the vast array of quinoline derivatives, 6-Fluoro-4-methyl-quinolin-2-ylamine presents a unique substitution pattern with potential for diverse applications. However, the successful and reproducible synthesis of such targeted molecules is paramount for consistent experimental outcomes and the advancement of research programs.

This guide provides an in-depth, technical examination of a reproducible synthetic route to 6-Fluoro-4-methyl-quinolin-2-ylamine. We will delve into the rationale behind the chosen methodology, offering a detailed, step-by-step protocol. Furthermore, this guide will present a comparative analysis with a prominent alternative, the 4-aminoquinoline scaffold, highlighting key differences in synthetic accessibility and potential biological implications. This objective comparison, supported by experimental data, aims to empower researchers to make informed decisions in their experimental designs.

The Challenge of Reproducibility in Quinoline Synthesis

The synthesis of substituted quinolines, while a mature field in organic chemistry, is not without its challenges. Classical methods such as the Skraup and Doebner-von Miller syntheses often employ harsh reaction conditions, leading to issues with functional group tolerance, low yields, and the formation of difficult-to-remove byproducts.[1] These factors can significantly impact the reproducibility of an experiment, leading to inconsistencies in biological screening and material property characterization. Modern synthetic methods have sought to address these limitations by employing milder catalysts and reaction conditions, thereby improving yields and simplifying purification.[2]

A Reproducible Path to 6-Fluoro-4-methyl-quinolin-2-ylamine: The Friedländer Synthesis

For the synthesis of polysubstituted quinolines, the Friedländer annulation offers a versatile and generally high-yielding approach.[2][3] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[3] Given the desired substitution pattern of 6-Fluoro-4-methyl-quinolin-2-ylamine, a plausible and reproducible synthesis can be designed based on the Friedländer reaction.

The proposed synthesis commences with the reaction of 2-amino-5-fluorobenzonitrile with acetone. The nitrile group in the starting material is envisioned to undergo intramolecular cyclization to form the desired 2-aminoquinoline product.

Proposed Synthetic Pathway

G cluster_0 Plausible Friedländer Synthesis of 6-Fluoro-4-methyl-quinolin-2-ylamine 2-Amino-5-fluorobenzonitrile 2-Amino-5-fluorobenzonitrile Reaction_Vessel Reaction_Vessel 2-Amino-5-fluorobenzonitrile->Reaction_Vessel Acetone Acetone Acetone->Reaction_Vessel Base_Catalyst Base Catalyst (e.g., t-BuOK) Base_Catalyst->Reaction_Vessel Addition Product 6-Fluoro-4-methyl-quinolin-2-ylamine Reaction_Vessel->Product Intramolecular Cyclization

Sources

A Researcher's Guide to Identifying and Validating the Binding Site of 6-Fluoro-4-methyl-quinolin-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the precise identification of a small molecule's binding site is a critical step in understanding its mechanism of action and optimizing its therapeutic potential. This guide provides a comprehensive, multi-faceted strategy for elucidating the binding target of 6-Fluoro-4-methyl-quinolin-2-ylamine, a novel quinoline derivative. While specific experimental data for this compound is not yet publicly available, this document outlines a robust, self-validating workflow based on established principles and cutting-edge techniques in biophysics and chemical biology.

Introduction: The Quinoline Scaffold and the Quest for a Target

The quinoline moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, from antibacterial to anticancer effects.[1][2][3] Fluoroquinolone antibiotics, for instance, famously target bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication.[1][2] In oncology, certain quinoline derivatives have shown potent inhibition of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[4]

Given this precedent, 6-Fluoro-4-methyl-quinolin-2-ylamine holds therapeutic promise, but its specific molecular target remains to be identified. This guide will walk you through a logical progression of experiments, from initial computational predictions to definitive structural elucidation, to confidently pinpoint its binding site.

The Initial Approach: In Silico Prediction and Target Class Identification

Before embarking on extensive and resource-intensive wet lab experiments, computational methods can provide valuable initial hypotheses about the potential binding targets of 6-Fluoro-4-methyl-quinolin-2-ylamine.

Computational Docking

Molecular docking simulations can predict the preferred binding orientation of a ligand to a protein target.[5][6][7][8] By screening 6-Fluoro-4-methyl-quinolin-2-ylamine against a library of known protein structures, particularly those known to bind other quinoline derivatives (e.g., kinases, topoisomerases), we can generate a ranked list of potential targets based on binding energy scores.[5][6][7]

dot

Caption: Workflow for in silico identification of potential targets.

Experimental Validation: A Multi-pronged Biophysical and Biochemical Approach

Computational predictions must be validated through rigorous experimental techniques. A combination of methods provides a self-validating system, where converging evidence from orthogonal assays strengthens the confidence in a putative binding partner. A broad range of modern biophysical tools can be used to study protein-ligand interactions.[9][10]

Initial Hit Confirmation: High-Throughput Screening and Binding Assays

The first step in experimental validation is to confirm a direct physical interaction between 6-Fluoro-4-methyl-quinolin-2-ylamine and the top-ranked candidate proteins from the in silico screen. Ligand binding assays are crucial for this initial validation.[11][12][13][14][15]

Table 1: Comparison of Initial Binding Assay Techniques

TechniquePrincipleThroughputInformation Gained
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein.[][17]HighBinding affinity (KD), kinetics (kon, koff).[13]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[][17]LowBinding affinity (KD), stoichiometry, enthalpy (ΔH), entropy (ΔS).[]
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.[]HighBinding affinity (KD).
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature upon ligand binding.[]HighConfirms binding, provides relative affinity.
Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently attach the purified candidate protein to a sensor chip.

  • Binding Analysis: Flow a series of concentrations of 6-Fluoro-4-methyl-quinolin-2-ylamine over the chip surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to determine association and dissociation rates.

  • Data Analysis: Fit the data to a binding model to calculate the equilibrium dissociation constant (KD).

dot

Caption: Step-by-step workflow for Surface Plasmon Resonance.

Mapping the Binding Site: NMR Spectroscopy and X-ray Crystallography

Once a direct interaction is confirmed, the next crucial step is to pinpoint the exact binding site on the target protein. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standards for this purpose.[18][19][20][21][22]

NMR spectroscopy can identify the location of a binding event by monitoring chemical shift perturbations in the protein's spectrum upon ligand addition.[18][21][22][23] This technique is particularly powerful for studying interactions in solution.[21]

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This experiment is highly sensitive to changes in the chemical environment of the protein backbone. By comparing the HSQC spectra of the ¹⁵N-labeled protein in the presence and absence of 6-Fluoro-4-methyl-quinolin-2-ylamine, residues in and around the binding site will show significant chemical shift changes.

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering an unambiguous view of the binding site.[24][25][26][27][28]

Experimental Protocol: X-ray Crystallography
  • Co-crystallization: Grow crystals of the target protein in the presence of an excess of 6-Fluoro-4-methyl-quinolin-2-ylamine.

  • Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map, into which the protein-ligand complex is built and refined.

  • Analysis: Visualize the final structure to identify the specific amino acid residues that interact with the ligand.[27]

dot

Caption: Logic flow for high-resolution binding site identification.

An Alternative and Complementary Approach: Photo-Affinity Labeling

Photo-affinity labeling (PAL) is a powerful chemical biology technique to identify the binding site of a ligand, especially when crystallographic or NMR approaches are challenging.[29][30][31][32]

The PAL Workflow
  • Probe Synthesis: Synthesize a derivative of 6-Fluoro-4-methyl-quinolin-2-ylamine that incorporates a photoreactive group (e.g., a diazirine or an aryl azide) and a reporter tag (e.g., a biotin or a click chemistry handle).[32][33]

  • Incubation and Crosslinking: Incubate the photo-affinity probe with the target protein or even in a complex cellular lysate. Upon exposure to UV light, the photoreactive group forms a covalent bond with residues in the binding pocket.[32][33]

  • Enrichment and Analysis: If a reporter tag like biotin was used, the covalently labeled protein can be enriched. The protein is then digested, and the labeled peptides are identified by mass spectrometry, pinpointing the site of covalent attachment.[34]

Table 2: Comparison of Binding Site Identification Techniques

TechniqueResolutionThroughputKey Advantages
NMR Spectroscopy High (Residue-level)LowProvides information in solution; can detect weak interactions.[18][21][22]
X-ray Crystallography AtomicLowProvides a detailed 3D structure of the complex.[24][25]
Photo-Affinity Labeling High (Residue-level)MediumCan be performed in complex biological systems; captures transient interactions.[30][32]

Conclusion: Building a Confident Model of Interaction

By employing a combination of computational prediction, biophysical binding assays, and high-resolution structural and chemical biology techniques, researchers can confidently identify and validate the binding site of 6-Fluoro-4-methyl-quinolin-2-ylamine. This systematic and self-validating approach not only elucidates the compound's mechanism of action but also provides a solid foundation for future structure-based drug design and optimization efforts.

References

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. [Source URL not available]
  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Solution NMR Spectroscopy in Target-Based Drug Discovery - MDPI. [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - AZoOptics. [Link]

  • A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing). [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. [Link]

  • A typical photoaffinity labeling experimental protocol to identify the... - ResearchGate. [Link]

  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity - ResearchGate. [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents - BonViewPress. [Link]

  • Photoaffinity Labeling of Plasma Proteins - MDPI. [Link]

  • Photoaffinity labeling in target- and binding-site identification - PMC. [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. [Link]

  • Modern biophysical methods for protein-ligand interactions - Biofísica. [Link]

  • Photoaffinity Labelling - Domainex. [Link]

  • X-ray crystallography and computational docking for the detection and development of protein-ligand interactions - PubMed. [Link]

  • Ligand binding assay - Wikipedia. [Link]

  • Exploring Molecular Interactions: A Guide to Biophysical Techniques - OMICS International. [Link]

  • Methods to investigate protein–protein interactions - Wikipedia. [Link]

  • About Ligand Binding Assays - Gifford Bioscience. [Link]

  • Experimental validation of FINDSITEcomb virtual ligand screening results for eight proteins yields novel nanomolar and micromolar binders - PMC - PubMed Central. [Link]

  • Ligand Bindning Assays - Mercodia. [Link]

  • Ligand Binding Assays-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - Frontiers. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. [Link]

  • Enhanced Mapping of Small Molecule Binding Sites in Cells - Usiena air. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]

  • Small molecule crystallography - Excillum. [Link]

  • BindingDB BDBM50128471 CHEMBL59557::[(2R,4S)-6-Fluoro-4-(4-fluoro-phenylamino). http://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?monomerid=50128471
  • Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2 - SciSpace. [Link]

  • Small Molecule Hit Identification and Validation | Broad Institute. [Link]

  • Reliable method for predicting the binding affinity of RNA-small molecule interactions using machine learning | Briefings in Bioinformatics | Oxford Academic. [Link]

  • Mechanism of action of and resistance to quinolones - PMC. [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. [Link]

  • 288151-49-5| Chemical Name : 6-Fluoro-2-methylquinolin-4-amine | Pharmaffiliates. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Fluoro-4-methyl-quinolin-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

6-Fluoro-4-methyl-quinolin-2-ylamine (CAS: 1307238-26-1 / Analogous to 2-aminoquinolines) is a functionalized heteroaromatic amine. While often used as a building block in medicinal chemistry (e.g., for antimalarial or kinase inhibitor scaffolds), its structural properties necessitate strict handling protocols.

The Safety Paradox: As a research chemical, its full toxicological profile is likely incomplete. However, structurally related aminoquinolines are known DNA intercalators and sensitizers . Therefore, we do not manage this substance based solely on confirmed hazards, but on predictive structure-activity relationships (SAR) . You must treat this compound as a potential mutagen and severe irritant.

Core Hazard Profile (inferred from SAR)
Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity H302/H312 Harmful if swallowed or in contact with skin.Zero-tolerance for surface contamination.
Irritant H315/H319 Causes skin irritation and serious eye irritation.[1]Dust generation is the primary failure mode.
STOT-SE H335 May cause respiratory irritation.[1][2]Open-bench weighing is prohibited.
Genotoxicity H341 Suspected of causing genetic defects (Precautionary).Double-barrier protection required.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard lab PPE is insufficient for solid aromatic amines due to their high permeation rates and biological activity.

The "Onion" Defense Strategy

We employ a layered defense. If one layer fails (e.g., glove tear), the next layer (technique/engineering control) protects the operator.

Body ZonePPE RequirementTechnical Specification & Rationale
Respiratory N95 (Minimum) / P100 Why: Fine crystalline powders aerosolize easily during static transfer. Spec: If handling >100mg outside a fume hood, a P100 half-mask is mandatory. Inside a hood, the sash acts as the primary barrier.
Hand Protection Double Nitrile (0.11mm min) Why: Aromatic amines can permeate thin nitrile. Protocol: 1. Inner Glove: Standard Nitrile (Bright color e.g., Orange).2. Outer Glove: Extended Cuff Nitrile (Blue/Purple).Visual Indicator: If the outer glove tears, the bright inner glove alerts you immediately.
Ocular Chemical Splash Goggles Why: Safety glasses have gaps. Quinolines are severe eye irritants; dust entry causes immediate lacrimation and potential corneal damage.
Body Tyvek® Sleeves + Lab Coat Why: Wrist gaps are the most common exposure point. Disposable Tyvek sleeves bridge the gap between the glove cuff and lab coat.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (The Critical Zone)

Most exposures occur here due to static electricity dispersing the powder.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation:

    • Use an ionizing anti-static gun on the weighing boat and spatula before touching the compound.

    • Why? Fluorinated heterocycles are often "fluffy" and static-prone.

  • The "Drop" Technique:

    • Do not "tap" the spatula against the weigh boat.

    • Roll the spatula handle between thumb and forefinger to gently deposit the solid.

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) to the vial before removing it from the hood.

    • Causality: Handling a solution is safer than handling a dry powder because the inhalation risk is eliminated.

B. Reaction Monitoring

When sampling for TLC/LCMS:

  • Assume the outside of the reaction flask is contaminated.

  • Change outer gloves immediately after withdrawing a sample.

  • Quench TLC capillaries in a dedicated waste jar (do not leave them on the bench).

Visualized Workflows

Diagram 1: Risk Assessment & PPE Selection

This logic gate ensures you never underestimate the hazard based on quantity.

RiskAssessment Start Start: Handling 6-Fluoro-4-methyl-quinolin-2-ylamine Quantity Assess Quantity & State Start->Quantity SmallScale < 50 mg (Solid) Quantity->SmallScale LargeScale > 50 mg or Solution Quantity->LargeScale Hood Engineering: Fume Hood Required SmallScale->Hood LargeScale->Hood GloveCheck Glove Permeation Check Hood->GloveCheck Action1 Standard PPE + Double Glove GloveCheck->Action1 Short Contact Action2 Standard PPE + Double Glove + Tyvek Sleeves GloveCheck->Action2 Prolonged Contact

Caption: Decision matrix for scaling PPE based on mass and exposure duration.

Diagram 2: Emergency Spill Response

A self-validating loop to ensure no residue remains.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area Spill->Evacuate PPE_Don 2. Don Full PPE (Goggles, Double Gloves, N95) Evacuate->PPE_Don Contain 3. Cover with Wet Paper Towel (Prevents Dust) PPE_Don->Contain Clean 4. Wipe with 10% Bleach (Oxidizes Amine) Contain->Clean Waste 5. Double Bag Waste Clean->Waste

Caption: Immediate response workflow emphasizing dust suppression (wet wiping) over sweeping.

Disposal & Decontamination

Environmental stewardship is part of safety.

  • Solid Waste: Do not dispose of in general trash. Segregate into "Solid Hazardous Waste (Toxic/Irritant)."

  • Liquid Waste: Segregate into "Basic Organic Waste" (due to the amine functionality).

    • Note: Do not mix with strong acids in the waste container to avoid exotherms, though the risk is low with dilute waste.

  • Glassware: Rinse with acetone, then wash with an oxidative detergent (e.g., Alconox) to degrade trace organic residues.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 6-Fluoro-2-methylquinoline (Analogous Structure). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24883096 (6-Fluoro-2-methylquinoline). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 6-Fluoro-4-hydroxy-2-methylquinoline. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Aromatic Amines. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.